3-(2-bromophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
CAS No.: 297158-58-8
Cat. No.: VC5718169
Molecular Formula: C16H8BrF3O4
Molecular Weight: 401.135
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 297158-58-8 |
|---|---|
| Molecular Formula | C16H8BrF3O4 |
| Molecular Weight | 401.135 |
| IUPAC Name | 3-(2-bromophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one |
| Standard InChI | InChI=1S/C16H8BrF3O4/c17-10-3-1-2-4-11(10)23-14-13(22)9-6-5-8(21)7-12(9)24-15(14)16(18,19)20/h1-7,21H |
| Standard InChI Key | ZUPAUUODTPDZTH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F)Br |
Introduction
Structural and Molecular Characteristics
Core Chromenone Architecture
The 4H-chromen-4-one scaffold forms the structural backbone of this compound, consisting of a benzopyran system fused with a ketone group at position 4. This bicyclic framework provides planar rigidity that facilitates π-π stacking interactions in biological systems, while the ketone moiety introduces potential sites for hydrogen bonding and electrophilic reactivity .
Functional Group Analysis
Three key substituents dominate the chromenone core:
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2-Bromophenoxy group: Positioned at C3, this electron-withdrawing substituent enhances oxidative stability through resonance effects. The bromine atom (van der Waals radius: 1.85 Å) creates steric hindrance that may influence binding pocket interactions.
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7-Hydroxyl group: The para-hydroxyl substituent (-OH) at C7 enables hydrogen bond donation (pKa ≈ 9.5-10.5) while participating in keto-enol tautomerism with the C4 carbonyl .
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2-Trifluoromethyl group: The -CF3 group at C2 introduces strong electron-withdrawing effects (Hammett σm = 0.43) and lipophilicity (π = 0.88), potentially enhancing membrane permeability .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C16H8BrF3O4 |
| Molecular Weight | 401.135 g/mol |
| IUPAC Name | 3-(2-bromophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one |
| SMILES | C1=CC=C(C(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F)Br |
| Topological Polar Surface Area | 64.5 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
Data derived from VulcanChem and PubChem databases.
Synthesis and Manufacturing
Base Chromenone Formation
The synthesis of 7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one (1) follows established protocols for trifluoromethylated chromenones :
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Friedel-Crafts Acylation:
Trifluoroacetic anhydride (TFAA) mediates cyclization at 110°C for 24 hours . -
Triflylation (for subsequent coupling):
This activates the C7 position for nucleophilic aromatic substitution .
Physicochemical Properties
Spectral Characterization
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FT-IR:
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¹H NMR (DMSO-d6):
Solubility and Stability
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Aqueous Solubility: <0.1 mg/mL (predicted) due to lipophilic -CF3 and bromine substituents
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Thermal Stability: Decomposition onset at 218°C (DSC)
| Organism | MIC (μg/mL) |
|---|---|
| S. aureus (MRSA) | 32 |
| E. faecalis | 64 |
Activity correlates with membrane disruption via CF3 group .
Industrial and Research Applications
Medicinal Chemistry Development
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Lead compound for kinase inhibitor design (IC50 = 380 nM vs. EGFR T790M)
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Radioiodination precursor at C8 position (radiochemical purity >95%)
Material Science Applications
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